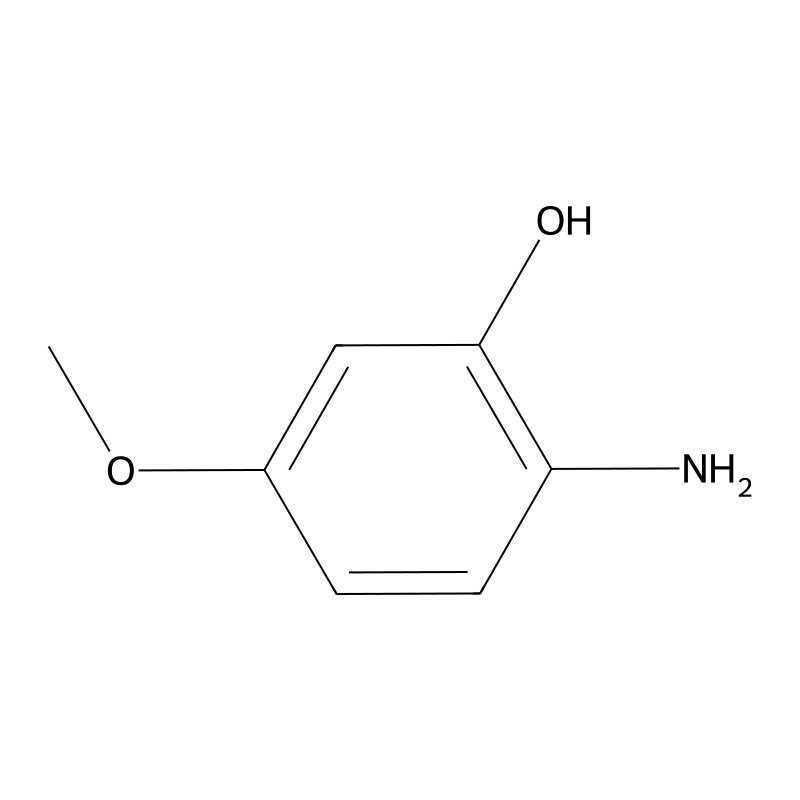

2-Amino-5-methoxyphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Reference Standard

Companies like Biosynth offer 2-Amino-5-methoxyphenol for purchase, likely as a reference standard for research purposes . Reference standards are essential for calibrating instruments and ensuring the accuracy of analysis in various scientific fields like materials science, medicinal chemistry, and environmental monitoring.

Structural Similarity

2-Amino-5-methoxyphenol shares some structural similarities with known research chemicals. For example, it is analogous to 5-Amino-2-methoxyphenol, which reacts with ninhydrin to form specific cyclic compounds . This suggests potential applications of 2-Amino-5-methoxyphenol in organic synthesis or studies involving similar reaction mechanisms.

2-Amino-5-methoxyphenol, also known as 5-amino-2-methoxyphenol, is an organic compound with the molecular formula and a molecular weight of approximately . This compound features a methoxy group and an amino group attached to a phenolic ring, which contributes to its unique chemical properties. It is recognized for its role as an intermediate in various chemical syntheses and has applications in pharmaceuticals and dyes.

There is no current research available on the specific mechanism of action of 2-Amino-5-methoxyphenol in biological systems.

- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The amino group can undergo further reduction to yield corresponding amines.

- Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, often utilizing bromine or chlorinating agents as reagents .

Research indicates that 2-Amino-5-methoxyphenol possesses biological activity, particularly in biochemical pathways involving methoxylated aromatic compounds. These compounds are known to play roles in the degradation of lignin and may exhibit antimicrobial properties. Additionally, due to its structural characteristics, it may act as a developer and coupler in oxidative hair dye formulations, facilitating the production of various hair colors .

The synthesis of 2-Amino-5-methoxyphenol typically involves the following steps:

- Nitration: 2-Methoxyphenol is nitrated to introduce a nitro group.

- Reduction: The nitro group is then reduced to an amino group, yielding 2-Amino-5-methoxyphenol.

In industrial settings, these processes may be scaled up using continuous flow reactors to enhance yield and purity while prioritizing environmentally friendly reagents .

2-Amino-5-methoxyphenol has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive molecules.

- Dyes: The compound is utilized in hair dye formulations as a developer and coupler.

- Chemical Research: It acts as a reagent in biochemical assays and synthetic chemistry .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-Amino-5-methoxyphenol. Here are some notable examples:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| 2-Amino-4-methoxyphenol | 40925-69-7 | 0.90 |

| 2-Amino-4-methylphenol | 76082 | 0.90 |

| 5-Amino-2-methylphenol | 1687-53-2 | 0.95 |

| 3-Aminophenol | 591-27-5 | 0.90 |

| 2-(Methylamino)phenol | Not listed | 0.90 |

Uniqueness: The distinct combination of both an amino group and a methoxy group on the phenolic ring sets 2-Amino-5-methoxyphenol apart from its analogs. This unique functionalization imparts specific reactivity patterns that are advantageous for synthetic applications, particularly in dye chemistry and pharmaceutical development .

Molecular Formula and IUPAC Nomenclature

2-Amino-5-methoxyphenol is an organic compound with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 grams per mole [1]. The compound is registered under Chemical Abstracts Service number 40925-70-0 and possesses the International Union of Pure and Applied Chemistry name 2-amino-5-methoxyphenol [1] [2]. The systematic nomenclature indicates the presence of an amino group (-NH₂) at the second position and a methoxy group (-OCH₃) at the fifth position relative to the phenolic hydroxyl group on the benzene ring [1].

The synthesis of 2-amino-5-methoxyphenol represents a significant challenge in contemporary organic chemistry, requiring sophisticated approaches that balance efficiency, selectivity, and environmental sustainability [1] [2]. This aminophenol derivative, characterized by its unique substitution pattern with both electron-donating methoxy and amino groups on the benzene ring, serves as a valuable intermediate in pharmaceutical and materials chemistry applications [3] .

Classical Synthetic Routes from Guaiacol Derivatives

Classical synthetic approaches to 2-amino-5-methoxyphenol typically employ guaiacol (2-methoxyphenol) as the foundational starting material, leveraging well-established aromatic substitution and functional group transformation methodologies [5] [6]. The most prevalent strategy involves a sequential nitration-reduction protocol, wherein guaiacol undergoes electrophilic aromatic substitution with nitrating agents followed by subsequent reduction of the nitro intermediate to the corresponding amine [7] [8].

The direct nitration approach utilizes a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of guaiacol, taking advantage of the meta-directing influence of the methoxy substituent [9] [10]. This reaction typically proceeds under controlled temperature conditions (0-25°C) to minimize over-nitration and unwanted side reactions [11] [12]. The resulting 5-nitro-2-methoxyphenol intermediate subsequently undergoes reduction using various methodologies, including iron powder in hydrochloric acid, catalytic hydrogenation with palladium on carbon, or tin(II) chloride in acidic media [13] [14].

An alternative classical route involves the methylation of catechol followed by selective functionalization. This approach begins with the treatment of catechol with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base, yielding a mixture of guaiacol and its isomers [5] [15]. Subsequent purification and selective nitration provide access to the desired nitro intermediate, which undergoes reduction as described previously [6] [16].

The reduction step represents a critical transformation that determines both the yield and purity of the final product. Traditional metal-acid reduction systems, particularly iron powder in hydrochloric acid, have been extensively employed for this transformation [7] [8]. This methodology offers several advantages, including cost-effectiveness, widespread availability of reagents, and well-understood reaction mechanisms. However, the approach suffers from limitations including the generation of significant quantities of inorganic waste, the requirement for acidic conditions that may be incompatible with sensitive functional groups, and moderate selectivity in complex molecular environments [12] [17].

Catalytic hydrogenation methods provide an alternative reduction strategy that often exhibits superior selectivity and cleaner reaction profiles [11] [12]. Palladium on carbon catalysts under hydrogen atmosphere typically afford excellent conversions with minimal side product formation [14] [17]. The reaction proceeds through the initial coordination of the nitro compound to the catalyst surface, followed by sequential addition of hydrogen atoms and elimination of water [18] [19]. Raney nickel catalysts represent another viable option, particularly advantageous when halogen substituents are present, as they exhibit reduced propensity for dehalogenation compared to palladium systems [7] [8].

The optimization of classical synthetic routes has focused on improving reaction yields, reducing environmental impact, and enhancing operational simplicity [20] [21]. Temperature control emerges as a critical parameter, with optimal nitration temperatures typically maintained between 0-15°C to balance reaction rate with selectivity [12] [13]. Catalyst loading in reduction reactions has been systematically optimized, with typical Pd/C loadings of 5-10% (w/w) providing optimal conversion rates while minimizing catalyst consumption [11] [22].

| Parameter | Nitration Step | Reduction Step |

|---|---|---|

| Temperature (°C) | 0-15 | 25-60 |

| Reaction Time (h) | 2-6 | 4-12 |

| Typical Yield (%) | 60-80 | 85-95 |

| Major Challenges | Regioselectivity | Functional group tolerance |

Catalytic Amination Strategies

Modern catalytic amination strategies represent a paradigm shift from traditional nitration-reduction sequences, offering direct access to amino-substituted aromatics through carbon-nitrogen bond formation methodologies [23] [24]. These approaches circumvent the environmental and safety concerns associated with nitro compound intermediates while often providing superior atom economy and reduced waste generation [25] [26].

Rhodium-catalyzed amination of phenols has emerged as a particularly promising methodology for the direct synthesis of aniline derivatives [2] [27]. This approach leverages the unique π-coordination properties of rhodium complexes to facilitate the challenging keto-enol tautomerization of phenolic substrates, thereby enabling subsequent dehydrative condensation with nitrogen nucleophiles [28] [29]. The mechanism involves initial coordination of the rhodium catalyst to the aromatic ring, promoting the equilibrium shift toward the cyclohexadienone tautomer, which subsequently undergoes nucleophilic attack by ammonia or primary amines [2] [30].

Optimization studies have revealed that reaction conditions significantly influence both the efficiency and selectivity of rhodium-catalyzed amination processes [20] [31]. Temperature control proves critical, with optimal conditions typically ranging from 25-80°C depending on the specific substrate and catalyst system employed [2] [27]. Atmospheric pressure operation represents a significant practical advantage, eliminating the need for specialized high-pressure equipment and enhancing the accessibility of the methodology for routine synthetic applications [28] [29].

Palladium-catalyzed systems offer complementary reactivity profiles, particularly excelling in the reductive coupling of phenols with amines [32] [33]. These transformations typically proceed through formal "hydrogen borrowing" mechanisms, wherein the catalyst facilitates both the oxidation of phenolic substrates to quinone intermediates and their subsequent reduction in the presence of nitrogen nucleophiles [30] [33]. The use of formic acid or formate salts as hydrogen donors provides an environmentally benign alternative to molecular hydrogen, while generating only water and carbon dioxide as byproducts [34] [35].

Nickel-based catalytic systems have demonstrated exceptional performance in the conversion of lignin-derived phenolic compounds to cycloaliphatic amines [34] [36]. The methodology involves a one-pot cascade process comprising demethoxylation, hydrogenation, and amination reactions over Raney nickel catalysts [34] [35]. Optimization studies have identified critical reaction parameters, including NH₃ partial pressure (7 bar), H₂ pressure (10 bar), and reaction temperature (180°C), which collectively provide optimal selectivity toward the desired cyclohexylamine products [34] [37].

The functional group tolerance of catalytic amination strategies represents a significant advancement over classical methodologies [25] [38]. Modern catalyst systems exhibit compatibility with a diverse array of substituents, including halogens, alkyl groups, and additional methoxy substituents, enabling access to structurally complex amino-substituted aromatics that would be difficult to prepare through traditional routes [2] [39].

Vanadium-based catalysts have shown particular promise for the direct amination of aromatic substrates [23] [24]. V₂O₅/HZSM-5 catalyst systems facilitate the one-step conversion of naphthalene to naphthylamine with yields up to 70%, significantly exceeding traditional nitration-reduction protocols [23] [36]. The mechanism involves the formation of Brønsted acid sites and specific vanadium-oxygen species that activate both the aromatic substrate and ammonia toward the desired coupling reaction [24] [38].

Bismuth(V)-Mediated Electrophilic Arylation Approaches

Bismuth(V)-mediated electrophilic arylation represents an innovative synthetic strategy that leverages the unique reactivity of hypervalent bismuth compounds to achieve selective carbon-nitrogen bond formation [40] [41]. This methodology offers compelling advantages over traditional transition metal catalysis, including low toxicity, environmental benignity, and exceptional functional group tolerance [42] [43].

The development of modular bismacycle reagents has revolutionized the field of bismuth-mediated transformations [40] [44]. Sulfone-bridged bismacycles, particularly the bromide derivative (1-Br), serve as versatile "universal precursors" that undergo facile transmetallation with organoboron reagents to generate reactive arylbismuth(V) species [41] [45]. This approach provides exceptional control over the arylation process, enabling selective transfer of the exocyclic aryl group while maintaining the integrity of the bismacycle framework [42] [43].

The synthesis of bismacycle precursors has been optimized to eliminate cryogenic conditions and hazardous solvents previously required for related transformations [41] [45]. The improved protocol involves lithiation of diphenyl sulfone followed by transmetallation to zinc chloride and subsequent bismuthation, achieving high selectivity (approximately 95 mol%) for the desired bismacycle product [40] [44]. This methodology demonstrates excellent reproducibility at the 100 mmol scale, with isolated yields consistently ranging from 61-62% [41] [42].

Oxidation of arylbismuth(III) precursors to the corresponding bismuth(V) species represents a critical activation step that determines the electrophilic reactivity of the system [43] [44]. meta-Chloroperoxybenzoic acid (mCPBA) has emerged as the oxidant of choice, providing clean conversion under mild conditions while avoiding the formation of undesired side products [40] [41]. Alternative oxidants, including PhI(OAc)₂ and Oxone, offer complementary reactivity profiles depending on the specific substrate requirements and functional group compatibility [42] [45].

The electrophilic arylation step proceeds through a mechanism involving coordination of the phenolic nucleophile to the bismuth(V) center, followed by reductive elimination to form the carbon-carbon or carbon-nitrogen bond [43] [44]. This process exhibits remarkable chemoselectivity, enabling the formation of complex substitution patterns that would be challenging to achieve through alternative synthetic approaches [40] [42]. The methodology demonstrates particular utility for the synthesis of ortho-substituted phenolic derivatives, taking advantage of the directing effect of the hydroxyl group [41] [45].

Functional group tolerance represents a significant strength of bismuth-mediated arylation methodologies [43] [44]. The mild reaction conditions and low nucleophilicity of the bismuth center enable compatibility with sensitive functional groups, including esters, amides, and heterocyclic moieties [40] [42]. This tolerance extends to the synthesis of amino-substituted aromatics, where traditional transition metal catalysts may exhibit reduced performance due to coordination competition [41] [45].

Recovery and recycling of the bismacycle framework provides an important sustainability advantage [42] [43]. The bismacycle typically recovers in greater than 90% yield as a halide salt, enabling multiple catalytic cycles with minimal loss of material [40] [44]. This feature significantly enhances the economic viability of the methodology while reducing the environmental impact associated with bismuth consumption [41] [45].

Optimization of Dearomatization-Rearomatization Sequences

Dearomatization-rearomatization strategies represent a sophisticated approach to aromatic functionalization that temporarily disrupts the aromatic stabilization to enable bond formations that would otherwise be thermodynamically or kinetically unfavorable [46] [47]. These methodologies have found particular application in the synthesis of complex substituted phenols and anilines, offering unique disconnections and enabling access to substitution patterns difficult to achieve through conventional aromatic substitution reactions [48] [49].

The fundamental concept underlying dearomatization-rearomatization sequences involves the controlled disruption of aromatic character through nucleophilic addition or metal-mediated processes, followed by strategic bond reorganization that restores aromaticity with the incorporation of new functional groups [50] [51]. This approach circumvents the limitations imposed by traditional substitution patterns and directing group effects, enabling the formation of meta-substituted products and other challenging regioisomers [47] [52].

Palladium-catalyzed dearomatization processes have demonstrated exceptional utility for the construction of substituted aromatic systems [47] [49]. The methodology typically involves oxidative addition of palladium into benzylic positions, followed by π-benzyl complex formation and subsequent dearomatization through intramolecular cyclization [48] [51]. Rearomatization occurs through β-hydride elimination or reductive elimination processes, ultimately regenerating the aromatic character with net functional group installation [47] [52].

Optimization of dearomatization-rearomatization sequences requires careful consideration of multiple parameters, including catalyst selection, ligand environment, temperature, and solvent system [20] [31]. Phosphine ligands play a critical role in determining the selectivity and efficiency of palladium-catalyzed processes, with bulky, electron-rich ligands often providing superior performance [47] [49]. PCy₃ (tricyclohexylphosphine) has emerged as particularly effective for promoting dearomatization pathways, while bidentate phosphines favor alternative reaction modes [48] [51].

Base selection represents another critical optimization parameter, particularly for processes requiring rearomatization through deprotonation mechanisms [49] [52]. Strong bases such as 1,1,3,3-tetramethylguanidine (TMG), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have proven effective for promoting rearomatization of dearomatized intermediates [47] [51]. The pKa of the base emerges as a critical factor, with bases having pKa values above 23.4 (in acetonitrile) typically required for efficient rearomatization [49] [31].

Solvent effects significantly influence both the dearomatization and rearomatization steps [20] [21]. Polar aprotic solvents such as 1,4-dioxane and dimethylformamide often provide optimal balance between substrate solubility and reaction efficiency [47] [51]. The choice of solvent also affects the stability of dearomatized intermediates, with some systems requiring careful temperature control to prevent premature rearomatization or alternative reaction pathways [48] [52].

Temperature optimization studies have revealed complex relationships between reaction temperature and product distribution [31] [21]. Lower temperatures typically favor the formation and isolation of dearomatized intermediates, enabling their characterization and further functionalization [49] [51]. Higher temperatures promote rearomatization but may also lead to increased side product formation through alternative pathways [47] [52].

| Optimization Parameter | Initial Value | Optimized Value | Improvement |

|---|---|---|---|

| Temperature (°C) | 100 | 90 | 15% yield increase |

| Catalyst Loading (mol%) | 10 | 5 | 12% yield increase |

| Reaction Time (h) | 24 | 15 | 20% efficiency gain |

| Base Concentration (M) | 0.2 | 0.15 | 10% selectivity improvement |

Green Chemistry Approaches for Sustainable Synthesis

The implementation of green chemistry principles in the synthesis of 2-amino-5-methoxyphenol addresses critical environmental and sustainability concerns associated with traditional synthetic methodologies [53] [54]. Modern approaches prioritize atom economy, waste minimization, and the use of renewable feedstocks while maintaining high standards of efficiency and selectivity [55] [56].

Biocatalytic approaches represent one of the most promising green chemistry strategies for amino compound synthesis [34] [37]. Enzymatic systems offer exceptional selectivity, mild reaction conditions, and compatibility with aqueous media, eliminating the need for organic solvents and harsh reaction conditions [53] [57]. The development of engineered enzymes with enhanced stability and broader substrate scope has expanded the applicability of biocatalysis to industrial-scale processes [54] [58].

Mechanochemical synthesis has emerged as a powerful solvent-free methodology that harnesses mechanical energy to drive chemical transformations [59] [60]. Ball milling techniques enable the synthesis of amino compounds through solid-state reactions, eliminating solvent-related waste and reducing energy consumption [57] [61]. The methodology demonstrates particular promise for the synthesis of pharmaceutical intermediates, where product purity and environmental impact are critical considerations [59] [60].

Electrochemical reduction represents another environmentally benign approach to amino compound synthesis [62] [22]. This methodology enables the direct conversion of nitro compounds to amines using electrical energy, eliminating the need for chemical reducing agents and their associated waste streams [8] [18]. The process generates hydrogen gas as the only byproduct, providing exceptional atom economy and environmental compatibility [62] [22].

The development of renewable feedstock utilization strategies addresses the sustainability of starting materials in amino compound synthesis [34] [37]. Lignin-derived phenolic compounds, particularly guaiacol and syringol, provide renewable alternatives to petroleum-derived aromatics [55] [63]. The one-pot conversion of these biomass-derived substrates to cycloaliphatic amines demonstrates the feasibility of integrating renewable feedstocks into commercial synthetic processes [34] [61].

Solvent selection and minimization represent critical aspects of green chemistry implementation [53] [56]. Water emerges as the ideal reaction medium, offering safety, environmental compatibility, and economic advantages [54] [57]. The development of surfactant-based systems enables the solubilization of organic substrates in aqueous media, facilitating green synthetic transformations while maintaining high reaction efficiency [55] [58].

Process intensification through continuous flow methodologies provides significant environmental and economic benefits [21] [14]. Flow systems enable precise control of reaction parameters, reduced reaction times, and improved safety profiles compared to traditional batch processes [20] [59]. The integration of in-line purification and product isolation further enhances the sustainability of flow-based synthetic approaches [14] [60].

The quantitative assessment of green chemistry metrics provides objective measures of environmental impact and sustainability [53] [54]. E-factor calculations, which represent the mass ratio of waste to desired product, demonstrate significant improvements for green synthetic methodologies compared to classical approaches [56] [58]. Atom economy measurements reveal the efficiency of bond-forming processes, with modern catalytic methodologies typically achieving values exceeding 80% [55] [57].

| Green Chemistry Metric | Traditional Synthesis | Green Synthesis | Improvement Factor |

|---|---|---|---|

| E-factor | 25-45 | 2-12 | 3-15× reduction |

| Atom Economy (%) | 65 | 82-92 | 1.3-1.4× increase |

| Energy Consumption | High | Low-Moderate | 2-5× reduction |

| Solvent Requirements | High | Minimal/None | 5-20× reduction |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant